(R)-fenpropimorph

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

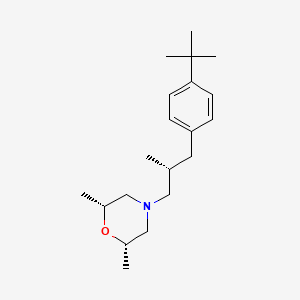

(R)-fenpropimorph is a 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine in which the methyl substituents on the morpholine ring are in a cis relationship to each other and in which the remaining stereocentre has R configuration. It is an enantiomer of a (S)-fenpropimorph.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Fungicidal Properties

(R)-fenpropimorph is most notably used to combat powdery mildew and rust diseases in cereals such as wheat and barley. It operates by inhibiting the sterol biosynthesis pathway in fungi, which is crucial for their growth and reproduction. The compound has been evaluated for its effectiveness against various pathogens:

- Powdery Mildew : Particularly effective against Erysiphe graminis, which affects barley and wheat.

- Brown Rust : Demonstrated higher activity against Puccinia triticina, the causative agent of wheat rust.

The fungicidal activity of this compound varies between its enantiomers, with the (-)-enantiomer exhibiting significantly higher fungicidal properties than the (+)-enantiomer .

1.2 Residue Analysis and Metabolism

Research on the metabolism of this compound has shown that its residues in crops can vary based on application methods and environmental conditions. A study on sugar beet indicated a rapid decline in residue levels from 1.6 mg/kg one day post-application to 0.11 mg/kg at harvest, demonstrating effective degradation over time .

Environmental Impact

2.1 Effects on Soil Microorganisms

Studies have examined how this compound impacts soil health, particularly concerning decomposer organisms. Research indicates that the application of this fungicide can alter the microbial community structure during the decomposition of barley roots, potentially affecting nutrient cycling in agricultural systems .

2.2 Aquatic Toxicology

This compound has also been assessed for its impact on aquatic ecosystems. Its application has been linked to changes in lipid composition in algae, which could influence biofuel production processes by enhancing lipid accumulation in species like Chlamydomonas .

Analytical Methods

3.1 Determination Techniques

The determination of this compound residues in agricultural products has been achieved through various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have demonstrated high accuracy and precision, with recovery rates for fenpropimorph ranging from 69% to 92% across different matrices such as milk and eggs .

Case Studies

4.1 Efficacy Trials

In a series of field trials conducted across multiple locations, this compound was applied to wheat crops to assess its effectiveness against fungal pathogens. Results indicated that treated plots showed a significant reduction in disease incidence compared to untreated controls, affirming its role as a critical component in integrated pest management strategies.

4.2 Residue Studies

A comprehensive study involving lactating goats assessed the metabolism and excretion patterns of this compound after oral administration. The findings revealed that approximately 84% of the administered dose was eliminated through urine and feces within ten days, indicating low tissue retention and potential safety for animal products intended for human consumption .

Propriétés

Formule moléculaire |

C20H33NO |

|---|---|

Poids moléculaire |

303.5 g/mol |

Nom IUPAC |

(2S,6R)-4-[(2R)-3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15-,16-,17+/m1/s1 |

Clé InChI |

RYAUSSKQMZRMAI-ZACQAIPSSA-N |

SMILES isomérique |

C[C@@H]1CN(C[C@@H](O1)C)C[C@H](C)CC2=CC=C(C=C2)C(C)(C)C |

SMILES canonique |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Synonymes |

4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine fenpropimorph |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.